3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a chlorinated benzyl group and an isopropylpropanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available reagents
Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline ring system. Common reagents used in this step include hydrazine derivatives and quinazoline precursors.
Introduction of Chlorinated Benzyl Group: The chlorinated benzyl group is introduced through a nucleophilic substitution reaction, where the triazoloquinazoline core reacts with a chlorinated benzyl halide in the presence of a base.
Addition of Isopropylpropanamide Side Chain: The final step involves the acylation of the intermediate compound with isopropylpropanamide, typically using an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced triazoloquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound’s unique structure suggests potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1,2,4-triazolo[4,3-a]quinoline
- 1,2,4-triazolo[4,3-b]tetrazine
- 1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3-methoxyphenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O4S/c1-26-15-20(21(29)24-17-4-3-5-19(14-17)32-2)22(25-26)33(30,31)28-12-10-27(11-13-28)18-8-6-16(23)7-9-18/h3-9,14-15H,10-13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNFVROLJURZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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